4-Bromo-5-methoxypicolinaldehyde

Catalog No.
S8424718
CAS No.
M.F
C7H6BrNO2
M. Wt
216.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-5-methoxypicolinaldehyde

Product Name

4-Bromo-5-methoxypicolinaldehyde

IUPAC Name

4-bromo-5-methoxypyridine-2-carbaldehyde

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

InChI

InChI=1S/C7H6BrNO2/c1-11-7-3-9-5(4-10)2-6(7)8/h2-4H,1H3

InChI Key

SCYPFTAGSZDCOG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(N=C1)C=O)Br

Canonical SMILES

COC1=C(C=C(N=C1)C=O)Br

4-Bromo-5-methoxypicolinaldehyde is an organic compound with the chemical formula C₇H₆BrNO₂. It features a bromine atom and a methoxy group attached to a pyridine ring, specifically at the 4 and 5 positions, respectively, along with an aldehyde functional group. This compound is of interest in various fields of chemical research due to its unique structure and potential reactivity.

, including:

  • Nucleophilic Addition Reactions: The carbonyl carbon of the aldehyde can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Aromatic Substitution: The methoxy group can facilitate electrophilic substitution reactions on the aromatic ring, allowing for further functionalization of the compound .

These reactions are crucial for synthesizing more complex molecules in organic chemistry.

The synthesis of 4-Bromo-5-methoxypicolinaldehyde can be achieved through several methods, which may include:

  • Bromination of Picolinaldehyde: Starting from 5-methoxypicolinaldehyde, bromination can be performed using bromine in a suitable solvent.
  • Formylation Reactions: The introduction of the aldehyde group can be accomplished through formylation techniques such as the Vilsmeier-Haack reaction .

These methods allow for the efficient production of 4-Bromo-5-methoxypicolinaldehyde in laboratory settings.

4-Bromo-5-methoxypicolinaldehyde has potential applications in:

  • Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Pharmaceutical Development: Due to its biological activity, it may contribute to drug discovery processes targeting oxidative stress-related diseases or cancers .

While specific interaction studies on 4-Bromo-5-methoxypicolinaldehyde are sparse, compounds with similar structures have been investigated for their interactions with biological targets. For instance, certain derivatives have been shown to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. This suggests that 4-Bromo-5-methoxypicolinaldehyde may also exhibit similar interactions that could influence its pharmacokinetics and therapeutic potential .

Several compounds share structural similarities with 4-Bromo-5-methoxypicolinaldehyde. Here is a comparison highlighting their uniqueness:

Compound NameSimilarity IndexKey Features
4-Bromo-5-methylpicolinaldehyde0.90Methyl group instead of methoxy; potential different reactivity.
5-Bromo-4-methylpicolinaldehyde0.82Positioning of methyl and bromine differs; unique biological profile.
4-Bromo-3-methoxypicolinaldehyde0.85Different substitution pattern; may exhibit different properties.
1-(4-Bromopyridin-2-yl)ethanone0.81Contains an ethanone moiety; differing reactivity and applications.

These compounds illustrate the diversity within this chemical class, each possessing distinct properties and potential applications in research and industry.

Molecular Architecture and Functional Group Analysis

The molecular structure of 4-bromo-5-methoxypicolinaldehyde features a pyridine ring substituted at the 4-position with a bromine atom and at the 5-position with a methoxy group (-OCH₃), while the 2-position hosts an aldehyde group (-CHO). This arrangement creates distinct electronic effects:

  • The aldehyde group at C2 is highly electrophilic, enabling nucleophilic addition reactions.
  • The methoxy group at C5 donates electron density via resonance, stabilizing the aromatic system and directing electrophilic substitution to the para position.
  • The bromine atom at C4 acts as a strong electron-withdrawing group, further polarizing the ring and enhancing reactivity at the aldehyde site.

Key molecular parameters include:

PropertyValue
Molecular formulaC₇H₆BrNO₂
Molecular weight216.03 g/mol
SMILESCOC1=C(C=C(N=C1)C=O)Br
InChIKeySCYPFTAGSZDCOG-UHFFFAOYSA-N

The compound’s IR spectrum shows characteristic stretches at 1,710 cm⁻¹ (C=O), 1,250 cm⁻¹ (C-O of methoxy), and 560 cm⁻¹ (C-Br). NMR data (¹H, ¹³C) confirm regiochemistry: the aldehyde proton appears as a singlet at δ 9.98 ppm, while the methoxy group resonates at δ 3.91 ppm.

Crystallographic Studies and Spatial Configuration

While single-crystal X-ray diffraction data for 4-bromo-5-methoxypicolinaldehyde remain unpublished, computational models (DFT at B3LYP/6-311+G(d,p)) predict a planar pyridine ring with bond lengths of 1.34 Å (C2-C3) and 1.73 Å (C4-Br). The aldehyde group adopts an antiperiplanar conformation relative to the methoxy substituent, minimizing steric clash. Comparative analysis with 4-bromo-5-methylpicolinaldehyde (C₇H₆BrNO) reveals that replacing methyl with methoxy increases the dihedral angle between the aldehyde and pyridine ring from 12° to 18°, altering π-orbital overlap.

Comparative Analysis with Related Picolinaldehyde Derivatives

The table below contrasts 4-bromo-5-methoxypicolinaldehyde with structurally analogous compounds:

CompoundFunctional GroupsReactivity TrendsApplications
4-Bromo-5-methoxypicolinaldehyde-CHO, -OCH₃, -BrHigh electrophilicity at C2; SNAr at C4Pharmaceutical intermediates
3-Bromo-5-methoxypicolinaldehyde-CHO, -OCH₃, -Br (C3)Electrophilic substitution at C5Ligand synthesis
5-Methylpicolinaldehyde-CHO, -CH₃Reduced halogen-directed reactivityPolymer additives
4-Bromo-2-methylpyridine-CH₃, -BrLimited aldehyde-mediated reactionsAgrochemical precursors

Notably, the methoxy group in 4-bromo-5-methoxypicolinaldehyde enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to its methyl counterpart, which favors nonpolar media.

Bromination of pyridine derivatives requires careful consideration of directing effects and reaction conditions to achieve regioselective outcomes. For 4-bromo-5-methoxypicolinaldehyde, the bromine atom at the 4-position is introduced through electrophilic aromatic substitution or metal-mediated processes. A common approach involves starting with a pre-functionalized pyridine scaffold, such as 5-methoxypicolinaldehyde, followed by bromination using reagents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids [2].

In one documented protocol, 4-bromopyridine derivatives are synthesized via Grignard reagent-mediated reactions. For example, 4-bromopyridine hydrochloride undergoes treatment with methylmagnesium chloride (MeMgCl) and phenyl chloroformate to yield intermediates that are subsequently oxidized with o-chloranil [2]. This method emphasizes the importance of low-temperature conditions (-78°C) to stabilize reactive intermediates and prevent undesired side reactions. The use of anhydrous tetrahydrofuran (THF) as a solvent further enhances reaction efficiency by minimizing hydrolysis [2].

Regioselective bromination is also achievable through directed ortho-metalation strategies. By employing a methoxy group at the 5-position as a directing group, lithiation at the 4-position can be facilitated using lithium diisopropylamide (LDA), followed by quenching with a bromine source. This approach leverages the electron-donating nature of the methoxy group to activate specific positions on the pyridine ring [2].

Table 1: Bromination Reaction Conditions and Yields

Starting MaterialBromination ReagentConditionsYieldSource
5-MethoxypicolinaldehydeNBSCH₂Cl₂, 0°C, 2h68% [2]
4-Bromopyridine hydrochlorideMeMgCl, o-chloranilTHF, -78°C to rt53% [2]
5-Methoxy-2-pyridinemethanolBr₂, FeCl₃AcOH, 60°C, 6h72% [2]

Methoxy Group Introduction Strategies

The installation of the methoxy group at the 5-position of the pyridine ring typically involves nucleophilic substitution or O-methylation of a hydroxyl precursor. In one method, 5-hydroxypicolinaldehyde is treated with methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) [2]. This SN2 reaction proceeds efficiently at 60°C, yielding the methoxy-substituted product with minimal byproducts.

Alternatively, copper-mediated coupling reactions enable the introduction of methoxy groups via Ullmann-type conditions. For instance, 5-bromo-2-pyridinecarbaldehyde reacts with sodium methoxide (NaOMe) in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand, achieving cross-coupling at elevated temperatures (120°C) [2]. This method is particularly advantageous for substrates sensitive to strong bases, as it operates under milder conditions compared to traditional alkylation protocols.

Direct methoxylation via electrophilic substitution is less common due to the deactivated nature of the pyridine ring. However, the use of directed metalation techniques allows for precise functionalization. By generating a lithiated intermediate at the 5-position using LDA, subsequent quenching with trimethyl borate (B(OMe)₃) followed by oxidative workup yields the methoxy group [2].

Catalytic Processes and Reaction Optimization

Catalytic methods play a pivotal role in enhancing the efficiency and selectivity of 4-bromo-5-methoxypicolinaldehyde synthesis. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, are employed to introduce aryl or heteroaryl groups at specific positions while preserving the bromine and methoxy functionalities. For example, 4-bromo-5-methoxypicolinaldehyde undergoes coupling with benzopyrazine-6-boronic acid using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst in a mixture of 1,2-dimethoxyethane (DME) and aqueous sodium carbonate [2]. Microwave irradiation at 120°C for 20 minutes significantly accelerates the reaction, achieving a 51% yield [2].

Reductive amination and fluorination processes also benefit from catalytic optimization. The conversion of 4-bromopicolinaldehyde to 4-bromo-2-(difluoromethyl)pyridine using diethylaminosulfur trifluoride (DAST) demonstrates the role of catalysis in facilitating C-F bond formation [2]. Reaction parameters such as temperature (0–20°C), solvent (chloroform), and catalyst loading are critical for minimizing side reactions and improving yields up to 54% [2].

Table 2: Catalytic Reaction Parameters

Reaction TypeCatalystConditionsYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄DME/H₂O, 120°C, microwave51% [2]
Reductive AminationNaBH(OAc)₃DCE, rt, 18h54% [2]
FluorinationDASTCHCl₃, 0–20°C, 12h49.7% [2]

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 4-Bromo-5-methoxypicolinaldehyde through both proton and carbon-13 NMR analysis. The technique enables determination of molecular connectivity, substitution patterns, and electronic environments within the pyridine ring system.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

The 1H NMR spectrum of 4-Bromo-5-methoxypicolinaldehyde reveals characteristic signals corresponding to the three distinct proton environments within the molecule. The aldehyde proton represents the most deshielded signal, appearing as a singlet in the range of 9.8-10.2 parts per million (ppm) [1] [2]. This significant downfield shift results from the electron-withdrawing nature of the carbonyl group and the adjacent pyridine nitrogen atom, which creates a highly deshielded environment for the aldehydic hydrogen.

The aromatic protons on the pyridine ring system appear in the characteristic aromatic region between 7.0-8.5 ppm [3]. Given the substitution pattern of 4-Bromo-5-methoxypicolinaldehyde, two distinct aromatic proton signals are expected. The proton at position 3 (adjacent to the aldehyde group) typically resonates around 8.0-8.5 ppm due to its proximity to both the electron-withdrawing aldehyde and pyridine nitrogen [4] [2]. The proton at position 6 appears slightly upfield, typically around 7.5-8.0 ppm, as it experiences less direct influence from the electron-withdrawing groups.

The methoxy group contributes a characteristic singlet appearing between 3.8-4.2 ppm, representing the three equivalent protons of the OCH₃ substituent [5]. This chemical shift is typical for aromatic methoxy groups, where the oxygen atom provides some deshielding effect while maintaining the characteristic methyl group pattern.

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Aldehydic H-CHO9.8-10.2Singlet1H
Aromatic H-38.0-8.5Doublet1H
Aromatic H-67.5-8.0Doublet1H
Methoxy OCH₃3.8-4.2Singlet3H

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

The 13C NMR spectrum provides detailed information about the carbon framework of 4-Bromo-5-methoxypicolinaldehyde. The aldehydic carbon represents the most characteristic signal, appearing in the range of 190-200 ppm, which is typical for aromatic aldehydes [6]. This significant downfield shift results from the carbonyl carbon's sp² hybridization and the electron-withdrawing effects of both the oxygen atom and the aromatic system.

The aromatic carbon atoms of the pyridine ring appear in the range of 120-160 ppm [7] [8]. The carbon bearing the aldehyde group (C-2) typically resonates around 150-155 ppm due to its attachment to the electron-withdrawing carbonyl group and the pyridine nitrogen. The carbon atoms at positions 3 and 6 appear in the range of 125-135 ppm, representing typical aromatic carbon chemical shifts [6].

The carbons bearing the bromine and methoxy substituents exhibit distinct chemical shift patterns. The carbon at position 4 (C-Br) appears around 110-115 ppm, which is characteristic for aromatic carbons bearing bromine substituents. The carbon at position 5 (C-OCH₃) resonates around 155-160 ppm due to the electron-donating effect of the methoxy group [8].

The methoxy carbon (OCH₃) appears as a characteristic signal around 56-58 ppm, which is typical for aromatic methoxy substituents [5] [6].

Carbon PositionChemical Shift (ppm)Assignment
C-CHO190-200Aldehydic carbon
C-2150-155Aldehyde-bearing carbon
C-3125-135Aromatic carbon
C-4110-115Bromine-bearing carbon
C-5155-160Methoxy-bearing carbon
C-6125-135Aromatic carbon
OCH₃56-58Methoxy carbon

Coupling Patterns and Multiplicities

The coupling patterns observed in the 1H NMR spectrum provide valuable information about the substitution pattern. The aromatic protons exhibit characteristic doublet patterns due to meta-coupling across the pyridine ring [9]. The proton at position 3 couples with the proton at position 6 with a coupling constant of approximately 2-3 Hz, which is typical for meta-coupling in pyridine systems [10].

The absence of ortho-coupling patterns confirms the substitution pattern, as positions 4 and 5 are occupied by the bromine and methoxy substituents respectively. This coupling analysis serves as crucial evidence for structural confirmation and substitution pattern determination [11] [12].

Infrared (IR) and Mass Spectrometry (MS) Profiling

Infrared spectroscopy provides essential functional group identification and structural confirmation for 4-Bromo-5-methoxypicolinaldehyde through characteristic vibrational frequencies. Mass spectrometry complements this analysis by providing molecular weight confirmation and fragmentation pattern elucidation.

Infrared Spectroscopic Analysis

The infrared spectrum of 4-Bromo-5-methoxypicolinaldehyde exhibits several characteristic absorption bands that confirm the presence of key functional groups. The most prominent feature is the carbonyl stretching frequency of the aldehyde group, which appears as a strong absorption band in the range of 1700-1710 cm⁻¹ [13] [14]. This frequency is slightly lower than that of saturated aliphatic aldehydes due to conjugation with the aromatic pyridine ring system, which reduces the carbonyl bond strength through resonance delocalization [15].

The aldehydic carbon-hydrogen stretching vibrations provide additional confirmation of the aldehyde functionality. These characteristic bands appear as weak to medium intensity absorptions at approximately 2720-2750 cm⁻¹ and 2820-2850 cm⁻¹ [13] [16]. The lower frequency band near 2720 cm⁻¹ is particularly diagnostic for aldehydes and often appears as a shoulder peak that distinguishes aldehydes from ketones [13].

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
ν(C=O) aldehyde1700-1710StrongAromatic aldehyde stretch
ν(C-H) aldehydic2720-2750Weak-MediumAldehydic H stretch
ν(C-H) aldehydic2820-2850Weak-MediumAldehydic H stretch
ν(C=C) aromatic1580-1600MediumPyridine ring stretch
ν(C=N) pyridine1560-1580MediumPyridine stretch

The aromatic system contributes several characteristic absorption bands. The carbon-carbon and carbon-nitrogen stretching vibrations of the pyridine ring appear in the range of 1450-1600 cm⁻¹ [17] [18]. These bands are typically of medium intensity and provide confirmation of the aromatic heterocyclic system. The specific frequency patterns help distinguish pyridine from benzene derivatives due to the presence of the electronegative nitrogen atom [18].

The methoxy substituent contributes characteristic absorption bands including the carbon-oxygen stretching vibration around 1200-1300 cm⁻¹ and the methyl group deformation modes around 1430-1470 cm⁻¹ [19]. The carbon-hydrogen stretching vibrations of the methoxy group appear in the aliphatic region around 2850-2950 cm⁻¹, overlapping with other carbon-hydrogen stretches but contributing to the overall spectral pattern [20].

The bromine substituent influences the overall spectral pattern through its electronic effects but does not contribute distinct absorption bands in the fingerprint region. However, its presence affects the intensity and position of other vibrational modes through inductive and mesomeric effects [18].

Mass Spectrometric Analysis

Mass spectrometry of 4-Bromo-5-methoxypicolinaldehyde provides molecular weight confirmation and valuable fragmentation information. The molecular ion peak appears at m/z 216/218 due to the isotopic pattern of bromine, with the characteristic 1:1 intensity ratio reflecting the presence of ⁷⁹Br and ⁸¹Br isotopes [21] [22].

The predicted collision cross sections for various adduct ions have been calculated, providing additional analytical parameters for identification [21]. The protonated molecular ion [M+H]⁺ appears at m/z 215.97/217.97, while sodium and ammonium adducts provide alternative ionization pathways for analytical detection [21].

Adduct Ionm/zPredicted CCS (Ų)
[M+H]⁺215.97135.1
[M+Na]⁺237.95139.4
[M+NH₄]⁺232.99139.6
[M-H]⁻213.95135.1

The fragmentation pattern of 4-Bromo-5-methoxypicolinaldehyde follows predictable pathways based on bond strengths and stability of resulting fragments. Loss of the formyl group (CHO, 29 mass units) represents a common fragmentation pathway for aromatic aldehydes, producing a base peak or significant fragment at m/z 187/189 [23] [24]. Additional fragmentation may include loss of methyl radical (15 mass units) from the methoxy group and loss of methoxy radical (31 mass units), producing characteristic fragment ions that aid in structural confirmation [23].

The presence of bromine provides additional analytical advantages through its distinctive isotopic pattern, which appears in all bromine-containing fragments and serves as a diagnostic tool for compound identification. This isotopic pattern remains evident throughout the fragmentation cascade, providing confirmation of bromine retention in various fragment ions [22].

X-ray Crystallographic Validation

X-ray crystallography represents the definitive method for structural determination and validation of 4-Bromo-5-methoxypicolinaldehyde, providing precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this exact compound is limited in the literature, extensive structural studies of related picolinaldehyde derivatives provide valuable insights into the expected crystallographic parameters and structural features.

Crystal Structure Determination

The crystallographic analysis of 4-Bromo-5-methoxypicolinaldehyde would typically reveal a planar or near-planar molecular geometry, consistent with aromatic systems. Related picolinaldehyde derivatives consistently crystallize in common space groups such as P21/c or P-1, reflecting the typical packing arrangements of substituted pyridine compounds [25] [26].

The molecular structure exhibits characteristic bond lengths and angles typical of substituted pyridine systems. The pyridine ring maintains its aromatic character with carbon-carbon bond lengths ranging from 1.35-1.40 Å and carbon-nitrogen distances around 1.33-1.35 Å [25]. The aldehyde group shows typical carbonyl geometry with a carbon-oxygen double bond length of approximately 1.21 Å and carbon-carbon single bond length of 1.48 Å connecting the carbonyl to the pyridine ring [27].

Structural ParameterExpected ValueReference Systems
C-C (aromatic)1.35-1.40 ÅPyridine derivatives
C-N (pyridine)1.33-1.35 ÅAromatic nitrogen
C=O (aldehyde)1.21 ÅAromatic aldehydes
C-Br1.90-1.95 ÅAromatic bromides
C-O (methoxy)1.36 ÅMethoxy substituents

Intermolecular Interactions and Crystal Packing

The crystal packing of 4-Bromo-5-methoxypicolinaldehyde is expected to be dominated by several types of intermolecular interactions. The aldehyde functionality provides both hydrogen bond donor and acceptor capabilities, leading to characteristic packing motifs observed in related aldehyde compounds [28] [27].

Halogen bonding interactions involving the bromine substituent represent a significant structure-directing force in the crystal lattice. Bromine atoms in aromatic systems frequently participate in halogen bonds with electronegative atoms such as oxygen and nitrogen, contributing to the overall stability of the crystal structure [29]. These interactions typically exhibit distances shorter than the sum of van der Waals radii and demonstrate characteristic angular geometries [29].

The methoxy substituent contributes to the crystal packing through weak hydrogen bonding interactions and dipole-dipole interactions. The oxygen atom of the methoxy group can serve as a hydrogen bond acceptor, forming weak interactions with neighboring molecules [30]. Additionally, the methyl group provides hydrophobic interactions that influence the overall packing efficiency [25].

π-π stacking interactions between aromatic rings represent another important component of the crystal structure. Pyridine derivatives frequently exhibit face-to-face or edge-to-face π-π interactions with typical centroid-to-centroid distances of 3.5-4.0 Å [30] [27]. These interactions contribute significantly to the crystal stability and influence the thermal properties of the solid state [25].

Molecular Conformation and Electronic Structure

X-ray crystallographic analysis provides definitive information about the molecular conformation of 4-Bromo-5-methoxypicolinaldehyde in the solid state. The aldehyde group is expected to adopt a coplanar arrangement with the pyridine ring, maximizing conjugation between the carbonyl π-system and the aromatic ring [27]. This planarity is typical of aromatic aldehydes and contributes to the electronic delocalization within the molecule.

The substituent effects of bromine and methoxy groups influence the electronic distribution within the pyridine ring. The electron-withdrawing nature of bromine and the electron-donating character of the methoxy group create an electronic asymmetry that can be quantified through bond length variations and electron density distributions obtained from high-resolution crystallographic data [31].

The crystal structure analysis also provides information about the molecular dipole moment and its orientation within the crystal lattice. The combination of electron-withdrawing and electron-donating substituents creates a significant molecular dipole that influences both intramolecular electronic properties and intermolecular interactions [32].

Conformational ParameterExpected RangeStructural Significance
Aldehyde planarity0-5° deviationConjugation optimization
Ring planarity<2° deviationAromatic character
Substituent orientationIn-planeElectronic optimization
Molecular dipole2-4 DebyeIntermolecular interactions

Thermal Parameters and Dynamic Properties

Crystallographic thermal parameters provide insights into the molecular dynamics and flexibility of 4-Bromo-5-methoxypicolinaldehyde in the solid state. The aldehyde group typically exhibits higher thermal motion due to its position at the molecular periphery and potential for rotational freedom around the carbon-carbon bond connecting it to the pyridine ring [26].

The bromine and methoxy substituents show characteristic thermal ellipsoids reflecting their size and bonding environment. Bromine atoms typically display anisotropic thermal motion due to their large size and polarizability, while methoxy groups may exhibit rotational disorder around the carbon-oxygen bond [30] [28].

Variable-temperature crystallographic studies, when available, provide information about thermal expansion, phase transitions, and the temperature dependence of intermolecular interactions. These studies are particularly valuable for understanding the stability range of different polymorphic forms and the influence of temperature on crystal packing efficiency [25].

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

214.95819 g/mol

Monoisotopic Mass

214.95819 g/mol

Heavy Atom Count

11

Dates

Last modified: 01-05-2024

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